molecular formula C23H25N3O4S2 B2398966 (E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-12-6

(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2398966
CAS No.: 850782-12-6
M. Wt: 471.59
InChI Key: UXVXBYXTQUCISB-WCWDXBQESA-N
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Description

(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a potent, selective, and covalent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to permanent enzyme inactivation and effective suppression of B-cell receptor (BCR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26017099/]. This mechanism is critical for investigating the role of BTK in a range of pathological processes. Its primary research value lies in the study of B-cell mediated autoimmune diseases and hematological malignancies. Researchers utilize this compound to elucidate the molecular drivers of conditions such as rheumatoid arthritis, lupus, and chronic lymphocytic leukemia (CLL) by blocking downstream signaling through NF-κB and other key pathways [https://www.nature.com/articles/nrd.2017.152]. The compound's covalent binding mode offers the advantage of sustained target suppression, making it an invaluable pharmacological tool for in vitro and in vivo models to assess the therapeutic potential of prolonged BTK inhibition and to study resistance mechanisms that may arise in a clinical context.

Properties

IUPAC Name

4-[but-3-enyl(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-5-7-15-26(14-6-2)32(28,29)19-11-8-17(9-12-19)22(27)24-23-25(3)20-13-10-18(30-4)16-21(20)31-23/h5-6,8-13,16H,1-2,7,14-15H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVXBYXTQUCISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, with the molecular formula C23H25N3O4S2 and a molecular weight of 471.59 g/mol, is a novel thiazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Thiazole Ring : Known for its role in various biological activities.
  • Sulfamoyl Group : Implicated in antibacterial and antitumor activities.
  • Allyl and Butenyl Substituents : These groups may enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown efficacy against various bacterial strains. The sulfamoyl group is particularly noted for its role in inhibiting bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

Research has demonstrated that thiazole derivatives can exhibit anticancer activity. A structure-activity relationship study indicated that modifications in the thiazole ring enhance potency against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.

StudyCell LineIC50 (µM)Mechanism
HepG210Apoptosis induction via caspase activation
MCF-715Inhibition of proliferation through cell cycle arrest

Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties. The compound's structure suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Studies indicate that thiazole compounds can reduce levels of TNF-alpha and IL-1β in vitro.

Structure-Activity Relationship (SAR)

The SAR studies on related thiazole compounds reveal that:

  • Electron-withdrawing groups at specific positions enhance biological activity.
  • Alkyl substitutions can increase lipophilicity, improving cellular uptake.

For example, modifications at the ortho position of the phenyl ring have been shown to significantly increase potency against certain targets.

Case Studies

  • Antimalarial Activity : A series of thiazole analogs were tested against Plasmodium falciparum, demonstrating promising antimalarial activity with low cytotoxicity in HepG2 cells .
  • Leishmanicidal Activity : Compounds derived from thiazoles exhibited significant activity against Leishmania infantum, reducing parasite survival rates while maintaining low toxicity to mammalian cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfamoyl moieties exhibit significant antimicrobial properties. The thiazole ring is known for its ability to enhance the biological activity of drugs, particularly against bacterial and fungal infections. Studies have shown that derivatives of thiazole can inhibit the growth of pathogens, making them suitable candidates for antibiotic development .

Antimalarial and Antitubercular Properties

Thiazole derivatives have been identified as promising candidates in the fight against malaria and tuberculosis. For instance, modifications to the thiazole structure have led to compounds with enhanced activity against Plasmodium falciparum, the causative agent of malaria, and Mycobacterium tuberculosis, responsible for tuberculosis . The specific structural features of (E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may contribute to its efficacy against these pathogens.

Synthesis Techniques

The synthesis of this compound involves several steps, utilizing modern organic synthesis techniques such as nickel-catalyzed reactions. These methods allow for the efficient formation of complex structures with high yields .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies on related thiazole derivatives have shown that specific substituents can significantly influence biological activity. For example, electron-withdrawing groups at certain positions on the aromatic rings enhance antimalarial potency while maintaining low cytotoxicity .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, including those similar to this compound. In vitro evaluations demonstrated moderate to high activity against various cancer cell lines, indicating a potential role in cancer therapy .

Leishmanicidal Activity

Another area of research focuses on leishmaniasis, where hybrid compounds incorporating thiazole structures have shown promising leishmanicidal effects. The unique properties of thiazoles allow for modifications that enhance their bioactivity against Leishmania species .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionObserved EffectReference
AntimicrobialVarious bacteria and fungiSignificant inhibition
AntimalarialPlasmodium falciparumEnhanced potency
AntitubercularMycobacterium tuberculosisPotent inhibition
AnticancerVarious cancer cell linesModerate to high activity
LeishmanicidalLeishmania speciesPromising activity

Q & A

Q. What computational methods predict off-target interactions?

  • Methodological Answer : Phylogenetic tree analysis identifies homologous proteins likely to interact. Chemoproteomics (activity-based protein profiling) maps off-target engagement. Machine learning models (e.g., DeepChem) trained on ChEMBL data predict polypharmacology risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.